An In-Depth Technical Guide to 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one
An In-Depth Technical Guide to 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one (CAS Number: 64895-98-3), a heterocyclic compound belonging to the 2-thiohydantoin class. While specific research on this particular molecule is limited, this guide extrapolates from the extensive knowledge of the 2-thioxoimidazolidin-4-one core to present its fundamental properties, a plausible and detailed synthetic route, and its potential applications in drug discovery and development. The 2-thiohydantoin scaffold is a well-established pharmacophore, exhibiting a wide range of biological activities, including notable anticancer and anti-inflammatory properties. This document is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and exploration of the therapeutic potential of this and related compounds.
Introduction and Core Properties
3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one is a small molecule characterized by a five-membered imidazolidine ring with a thiocarbonyl group at the 2-position and a carbonyl group at the 4-position. The nitrogen atoms at positions 1 and 3 are substituted with methyl and ethyl groups, respectively.
Table 1: Core Properties of 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one
| Property | Value | Source |
| CAS Number | 64895-98-3 | Sigma-Aldrich[1] |
| Molecular Formula | C₆H₁₀N₂OS | Sigma-Aldrich[1] |
| Molecular Weight | 158.22 g/mol | Sigma-Aldrich[1] |
| Synonyms | 3-Ethyl-1-methyl-2-thiohydantoin | - |
| Chemical Structure | ![]() | - |
Synthesis and Characterization
Proposed Synthetic Pathway
The proposed synthesis is a two-step process, starting with the formation of the N-ethyl-N'-methylthiourea precursor, followed by cyclization with ethyl chloroacetate.
Caption: Proposed two-step synthesis of 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one.
Detailed Experimental Protocols
Step 1: Synthesis of N-Ethyl-N'-methylthiourea
This procedure is adapted from general methods for the synthesis of unsymmetrical thioureas from isothiocyanates and amines.
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In a round-bottom flask equipped with a magnetic stirrer, dissolve methylamine (1.0 eq) in a suitable solvent such as ethanol or tetrahydrofuran (THF).
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Cool the solution to 0 °C in an ice bath.
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Slowly add ethyl isothiocyanate (1.0 eq) dropwise to the cooled solution with vigorous stirring.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, remove the solvent under reduced pressure.
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The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-ethyl-N'-methylthiourea.
Step 2: Synthesis of 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one
This cyclization step is based on established protocols for the synthesis of 2-thiohydantoins.
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To a solution of N-ethyl-N'-methylthiourea (1.0 eq) in a suitable solvent like absolute ethanol, add anhydrous sodium acetate (2.0-3.0 eq) as a base.
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To this stirred suspension, add ethyl chloroacetate (1.1 eq) dropwise.
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Heat the reaction mixture to reflux and maintain for 6-12 hours, monitoring the reaction by TLC.
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After completion, cool the mixture to room temperature and pour it into ice-cold water.
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The precipitated crude product is collected by filtration, washed with water, and dried.
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Further purification can be achieved by recrystallization from ethanol or by column chromatography on silica gel.
Characterization
Although experimental data for the title compound is not available, the expected spectral characteristics can be inferred from data on closely related 1,3-disubstituted 2-thiohydantoins.
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¹H NMR: The spectrum is expected to show a triplet for the ethyl group's methyl protons and a quartet for the methylene protons. A singlet corresponding to the methyl group on the nitrogen and a singlet for the methylene protons of the imidazolidinone ring should also be present.
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¹³C NMR: The spectrum should exhibit characteristic peaks for the thiocarbonyl (C=S) and carbonyl (C=O) carbons, typically in the range of 180-200 ppm and 170-180 ppm, respectively. Signals for the ethyl and methyl carbons, as well as the methylene carbon of the ring, will be in the aliphatic region.
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IR Spectroscopy: Key vibrational bands are expected for the C=O stretch (around 1740-1700 cm⁻¹) and the C=S stretch (around 1200-1050 cm⁻¹). N-H stretching bands will be absent due to the disubstitution of the nitrogen atoms.
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Mass Spectrometry: The molecular ion peak corresponding to the exact mass of C₆H₁₀N₂OS should be observed.
Potential Applications in Drug Discovery
The 2-thioxoimidazolidin-4-one scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. This suggests that 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one could be a valuable starting point for the development of novel therapeutics.
Anticancer Activity
Numerous derivatives of 2-thioxoimidazolidin-4-one have demonstrated significant anticancer activity against various cancer cell lines.[2][3][4] The proposed mechanisms of action are diverse and include:
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Induction of Apoptosis: Many 2-thiohydantoin derivatives have been shown to induce programmed cell death in cancer cells.[2]
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Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at different phases.[2]
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Enzyme Inhibition: Certain derivatives have been found to inhibit key enzymes involved in cancer progression, such as topoisomerases and protein kinases.
Caption: Potential anticancer mechanisms of 2-thioxoimidazolidin-4-one derivatives.
Anti-inflammatory Activity
Derivatives of the 2-thiohydantoin core have also been investigated for their anti-inflammatory properties. The primary mechanism is believed to be the inhibition of pro-inflammatory enzymes and signaling pathways. A key target is the cyclooxygenase (COX) enzyme, particularly the inducible COX-2 isoform, which is upregulated during inflammation. By inhibiting COX-2, these compounds can reduce the production of prostaglandins, which are key mediators of inflammation, pain, and fever.
Conclusion
3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one, while not extensively studied individually, belongs to a class of compounds with immense potential in medicinal chemistry. This guide has provided a plausible and detailed synthetic route, along with an overview of the expected chemical properties and promising biological activities based on its core structure. It is our hope that this document will serve as a valuable resource for researchers, stimulating further investigation into the synthesis, characterization, and therapeutic applications of this and related 2-thiohydantoin derivatives. The versatility of the 2-thiohydantoin scaffold suggests that 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one could be a key building block for the development of novel drugs targeting a range of diseases, most notably cancer and inflammatory disorders.
References
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Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches. (2022). Molecules, 27(15), 4992. [Link]
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Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties. (2018). Chemistry Central Journal, 12(1), 51. [Link]
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Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. (2016). International Journal of Pharmacology, 12(3), 290-303. [Link]
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Synthesis of N-methyl-N'-ethyl-N'-(3-pyridylmethyl)thiourea. PrepChem. [Link]
Sources
- 1. ijsr.net [ijsr.net]
- 2. Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches [mdpi.com]
- 3. Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scialert.net [scialert.net]

